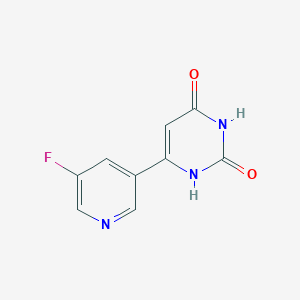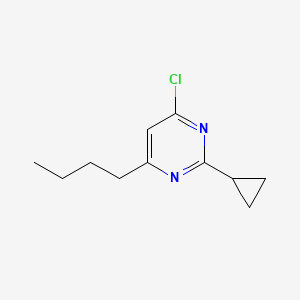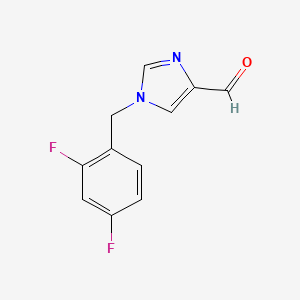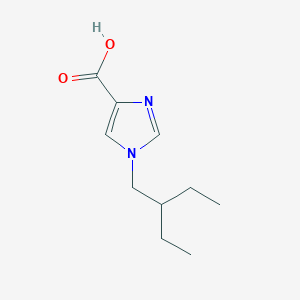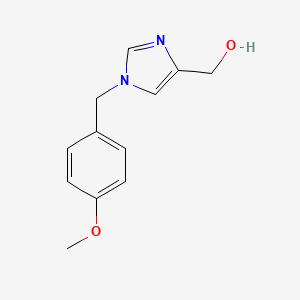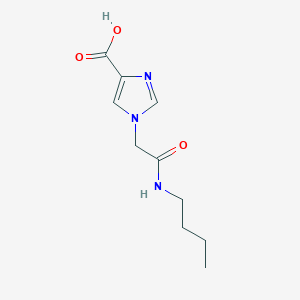
1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this case, the pyrazole ring is substituted with a carboxylic acid group (-COOH) at the 4-position and a 2-chloro-4-methylbenzyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group, and the 2-chloro-4-methylbenzyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Insecticidal Activity
Research by Hasan et al. (1996) explored the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate. Their study demonstrated that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a specific role in potential insecticidal effects (Hasan et al., 1996).
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, including 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid. They found these compounds to exhibit potent antispermatogenic activity, highlighting their potential application in this field (Corsi & Palazzo, 1976).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and conducted molecular docking studies to predict their binding interactions with target proteins like EGFR. This highlights the compound's relevance in drug design and molecular interaction studies (Ganga Reddy et al., 2022).
Crystal Structure Analysis
Research by Shen et al. (2012) involved the synthesis and characterization of pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. They conducted an in-depth study of their molecular structure using X-ray diffraction, contributing to the understanding of the compound's crystallography (Shen et al., 2012).
Antibacterial Evaluation
A study by Chopde et al. (2012) explored the antibacterial activities of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, providing insights into the potential antibacterial applications of such compounds (Chopde, Meshram & Pagadala, 2012).
Synthesis and Characterization
Dong (2011) improved the synthesis process of 1H-pyrazole-4-carboxylic acid, providing a more efficient method for producing this compound, which could be applicable in various research and industrial contexts (Dong, 2011).
Mechanism of Action
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-2-3-9(11(13)4-8)6-15-7-10(5-14-15)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSGJGHNRQOJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)


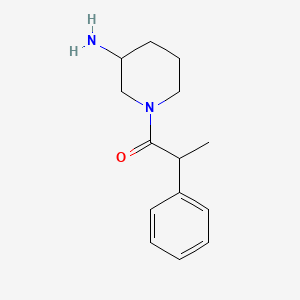
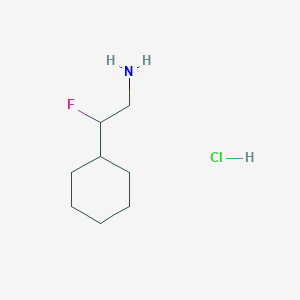
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
